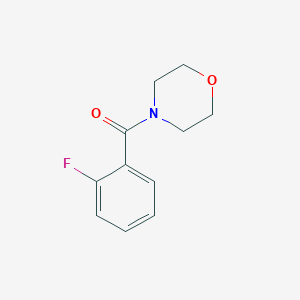

N-(2-Fluorobenzoyl)morpholine

Overview

Description

N-(2-Fluorobenzoyl)morpholine is an organic compound with the molecular formula C₁₁H₁₂FNO₂ and a molecular weight of 209.22 g/mol . It is a derivative of morpholine, where the morpholine ring is bonded to a 2-fluorobenzoyl group. This compound is primarily used in biochemical research and as a building block in the synthesis of various organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-Fluorobenzoyl)morpholine can be synthesized through the reaction of 2-fluorobenzoyl chloride with morpholine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: N-(2-Fluorobenzoyl)morpholine undergoes various chemical reactions, including:

Nucleophilic substitution: The fluorine atom on the benzoyl ring can be substituted by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2-fluorobenzoic acid and morpholine.

Common Reagents and Conditions:

Nucleophilic substitution: Common reagents include sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

Major Products Formed:

Nucleophilic substitution: Depending on the nucleophile used, various substituted benzoyl morpholine derivatives can be formed.

Hydrolysis: The major products are 2-fluorobenzoic acid and morpholine.

Scientific Research Applications

Organic Synthesis

N-(2-Fluorobenzoyl)morpholine serves as a crucial building block in organic synthesis. Its ability to undergo diverse reactions allows for the creation of complex organic molecules, making it valuable in the development of new compounds.

| Application | Description |

|---|---|

| Building Block | Used to synthesize more complex organic molecules. |

| Reactivity | Can participate in nucleophilic substitutions and condensation reactions. |

The compound has been studied for its pharmacological properties, particularly its interactions with various receptors in the central nervous system (CNS). Morpholine derivatives are known for their potential antimicrobial, anti-inflammatory, and analgesic activities.

- Receptor Interactions : this compound may modulate receptor activity significantly, acting as an agonist or antagonist depending on its specific substitutions.

- CNS Drug Development : Its structural features make it suitable for developing drugs targeting CNS disorders such as anxiety, depression, and neurodegenerative diseases.

Medicinal Chemistry

This compound is explored as a lead compound in drug discovery due to its unique properties:

- Potential Drug Candidate : Investigated for its ability to inhibit enzymes involved in various biochemical pathways.

- Pharmacokinetic Properties : The morpholine moiety enhances solubility and brain permeability, making it a favorable scaffold for CNS-active drugs.

| Property | Impact |

|---|---|

| Lipophilicity | Enhances solubility and brain penetration. |

| Structural Flexibility | Allows interaction with multiple biological targets. |

Interaction Studies

Recent studies have utilized computational methods like molecular docking to predict how this compound interacts with target proteins. These studies provide insights into its mechanism of action and potential therapeutic applications.

Synthesis of Derivatives

Research has focused on synthesizing novel fluorinated morpholine-containing benzamide derivatives to evaluate their microbial activities. These derivatives have shown promising results against various bacterial strains, indicating the compound's potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(2-Fluorobenzoyl)morpholine involves its interaction with various molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. For instance, it may inhibit kinases involved in cell cycle regulation and cytokinesis .

Comparison with Similar Compounds

- N-(4-Fluorobenzoyl)morpholine

- N-(3-Fluorobenzoyl)morpholine

- N-(2-Chlorobenzoyl)morpholine

Comparison: N-(2-Fluorobenzoyl)morpholine is unique due to the position of the fluorine atom on the benzoyl ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, such as N-(4-Fluorobenzoyl)morpholine and N-(3-Fluorobenzoyl)morpholine, the 2-fluoro derivative exhibits different steric and electronic properties, making it suitable for specific applications in research and industry .

Biological Activity

N-(2-Fluorobenzoyl)morpholine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug discovery for central nervous system (CNS) disorders and cancer therapies. This article delves into its synthesis, biological properties, and the mechanisms through which it exerts its effects, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a morpholine ring substituted with a 2-fluorobenzoyl group. The general formula for this compound is . The synthesis typically involves acylation reactions, where morpholine is reacted with 2-fluorobenzoic acid or its derivatives, often using coupling agents to facilitate the reaction .

Central Nervous System Activity

Morpholine derivatives are known to influence various CNS receptors, enhancing their therapeutic profiles. The inclusion of a morpholine moiety in drug design has been associated with improved pharmacokinetic properties, including solubility and blood-brain barrier (BBB) permeability. Studies indicate that compounds containing morpholine can modulate the activity of metabotropic glutamate receptors (mGluR), which are crucial targets for treating mood disorders such as anxiety and depression .

Table 1: Biological Activities of Morpholine Derivatives

Antitumor Activity

Recent investigations have highlighted the potential antitumor properties of fluorinated morpholine derivatives. For instance, studies on fluorinated analogs have shown enhanced cytotoxic effects against various cancer cell lines, particularly in hypoxic conditions. The presence of fluorine atoms has been linked to improved binding affinity to target enzymes involved in cancer metabolism, such as hexokinase .

Case Study: Antitumor Efficacy

In a study evaluating several halogenated derivatives of 2-deoxy-d-glucose (2-DG), it was found that fluorinated compounds exhibited significantly lower IC50 values compared to non-fluorinated counterparts, indicating higher potency in inhibiting glycolysis in glioblastoma cells. This suggests that modifications like those found in this compound could potentially overcome pharmacokinetic limitations seen with traditional chemotherapeutics .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The morpholine ring enhances interaction with CNS receptors, improving the efficacy of drugs targeting serotonin and norepinephrine transporters .

- Enzyme Inhibition : Fluorination increases the binding affinity to key metabolic enzymes like hexokinase, which is essential for glycolytic regulation in cancer cells .

- Antioxidant Activity : Some derivatives demonstrate antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .

Properties

IUPAC Name |

(2-fluorophenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO2/c12-10-4-2-1-3-9(10)11(14)13-5-7-15-8-6-13/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIDNOKLCLGRXCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90336284 | |

| Record name | N-(2-Fluorobenzoyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90336284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24804431 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1978-64-9 | |

| Record name | N-(2-Fluorobenzoyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90336284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.